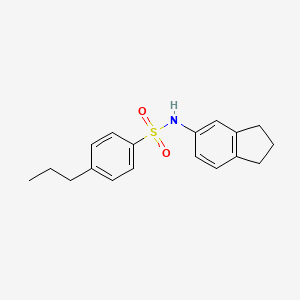![molecular formula C19H22ClFN2O B4286716 N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)
N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
Übersicht
Beschreibung
N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Wirkmechanismus
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. In addition, Sorafenib inhibits the activity of c-KIT, FLT-3, and RET, which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. Sorafenib inhibits the activity of RAF kinases, which leads to the inhibition of the MAPK/ERK signaling pathway. This results in the inhibition of cell proliferation and induction of apoptosis. Sorafenib also inhibits the activity of VEGFR and PDGFR, which leads to the inhibition of angiogenesis. This results in the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments. Sorafenib has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. Sorafenib is also commercially available, which makes it easily accessible for lab experiments. However, Sorafenib has some limitations for lab experiments. Sorafenib is a small molecule inhibitor, which means it may have off-target effects. In addition, Sorafenib may have different effects in different cell lines and animal models.
Zukünftige Richtungen
There are several future directions for Sorafenib research. One future direction is to explore the use of Sorafenib in combination with other therapies, such as immunotherapy. Another future direction is to explore the use of Sorafenib in other types of cancer, such as pancreatic cancer. Finally, future research could focus on the development of new Sorafenib analogs with improved efficacy and reduced toxicity.
Conclusion:
Sorafenib is a multi-kinase inhibitor that has been developed for the treatment of various types of cancer. Sorafenib inhibits several signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib has been extensively studied in preclinical and clinical trials and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib has several advantages for lab experiments, but also has some limitations. Future research could focus on the use of Sorafenib in combination with other therapies and the development of new Sorafenib analogs.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In preclinical studies, Sorafenib has been shown to inhibit tumor growth, angiogenesis, and metastasis. In clinical trials, Sorafenib has demonstrated significant anti-tumor activity and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Eigenschaften
IUPAC Name |
1-[1-(4-tert-butylphenyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-12(13-5-7-14(8-6-13)19(2,3)4)22-18(24)23-17-10-9-15(20)11-16(17)21/h5-12H,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEAFVQKPCOUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Tert-butylphenyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



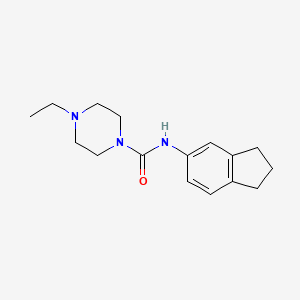
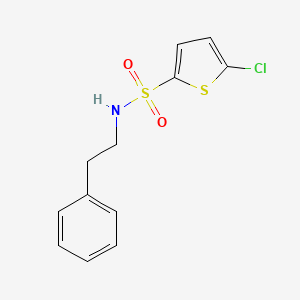
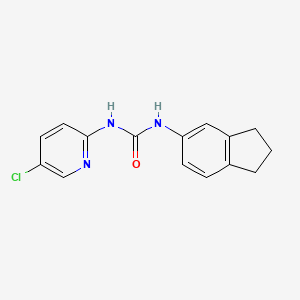
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
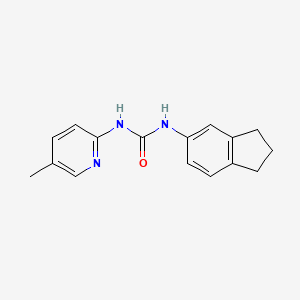
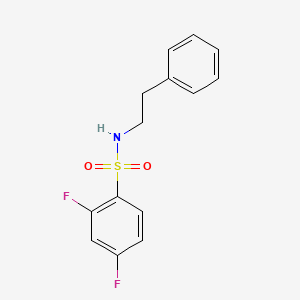

![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)
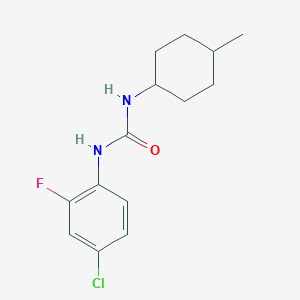
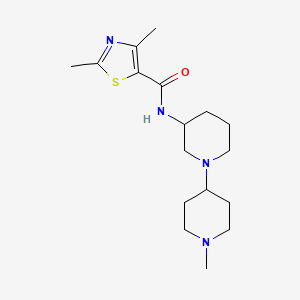
![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
